Target Class Differentiation: Nuclear Receptor Modulation vs. Adenosine Receptor Antagonism
This specific compound is a member of a patented structural class of triazoloquinoxaline glucocorticoid receptor (GR) modulators, as defined by generic Formula (I) in patent US-2021-0139488-A1 [1]. The majority of published triazoloquinoxaline derivatives, including compounds like 2-(4-methoxyphenyl)-1,2,4-triazolo[1,5-a]quinoxalin-4-one, function as selective human A3 adenosine receptor antagonists, as shown in a seminal SAR study [2]. This indicates a critical selection point: purchasing this specific derivative biases research toward GR-mediated pathways (inflammation, metabolism) rather than adenosine-mediated pathways (neuroprotection, cardioprotection).
| Evidence Dimension | Primary Target Class |
|---|---|
| Target Compound Data | Glucocorticoid Receptor (GR) modulation (patent class-level claim) |
| Comparator Or Baseline | Human A3 Adenosine Receptor (hA3 AR) antagonism (for many 2-substituted TQX compounds, e.g., J. Med. Chem. 2005, 48, 7932-7945) |
| Quantified Difference | Qualitative target class shift from GPCR (Adenosine) to Nuclear Receptor (Glucocorticoid) |
| Conditions | In vitro cellular assays (GR-mediated transactivation/transrepression) vs. radioligand binding assays for ARs; see patent disclosure vs. published pharmacological studies. |
Why This Matters
This determines the entire downstream biological assay cascade and therapeutic area, making it a primary procurement decision point for a pharmaceutical R&D program.
- [1] Grünenthal GmbH. SUBSTITUTED TRIAZOLO QUINOXALINE DERIVATIVES. U.S. Patent Application No. 17/152,930, Publication No. US-2021-0139488-A1. Published May 13, 2021. View Source
- [2] Colotta V, Catarzi D, Varano F, et al. 1,2,4-Triazolo[1,5-a]quinoxaline as a versatile tool for the design of selective human A3 adenosine receptor antagonists: synthesis, biological evaluation, and molecular modeling studies of 2-(hetero)aryl- and 2-carboxy-substituted derivatives. J Med Chem. 2005 Dec 15;48(25):7932-45. doi: 10.1021/jm0504149. Scilit summary. View Source
